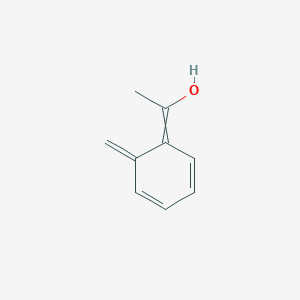
1-(6-Methylidenecyclohexa-2,4-dien-1-ylidene)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- is an organic compound with the molecular formula C9H10O It is characterized by the presence of a methylene group attached to a cyclohexadienylidene ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable cyclohexadienone derivative with a methylene transfer reagent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form. The choice of raw materials and catalysts is critical to the efficiency and sustainability of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 1-(6-methyl-2,4-cyclohexadien-1-ylidene)-
- Ethanol, 1-(6-ethyl-2,4-cyclohexadien-1-ylidene)-
- Ethanol, 1-(6-propyl-2,4-cyclohexadien-1-ylidene)-
Uniqueness
Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and properties compared to its analogs. This structural feature allows for unique interactions and reactions that are not observed in similar compounds with different substituents.
Properties
CAS No. |
66727-22-8 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
1-(6-methylidenecyclohexa-2,4-dien-1-ylidene)ethanol |
InChI |
InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,10H,1H2,2H3 |
InChI Key |
JOOXKAJAHXLBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC=CC1=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















